molecular formula C11H13N3O2 B13024845 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid

2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid

Cat. No.: B13024845
M. Wt: 219.24 g/mol
InChI Key: JYABOEREOJSRHL-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a triazine ring, making it a unique scaffold for drug discovery and development.

Preparation Methods

The synthesis of 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves several steps. One common method is the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of metal catalysts to improve yield and selectivity .

Chemical Reactions Analysis

2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral activities. In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of tumor growth and the inhibition of viral replication. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific structure and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, which also exhibit a range of biological activities. For example, brivanib is a related compound that has been studied for its anticancer properties . Other similar compounds include various pyrrolopyrazine derivatives, which have been shown to have antimicrobial and antiviral activities .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c1-7(11(15)16)5-9-3-4-10-6-12-8(2)13-14(9)10/h3-4,6-7H,5H2,1-2H3,(H,15,16)

InChI Key

JYABOEREOJSRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2CC(C)C(=O)O)C=N1

Origin of Product

United States

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